molecular formula C6H8O3 B13827983 Pentanal, 3-methyl-2,4-dioxo-

Pentanal, 3-methyl-2,4-dioxo-

Cat. No.: B13827983
M. Wt: 128.13 g/mol
InChI Key: OQYGUGGUHGKPLC-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxopentanal is an organic compound that belongs to the class of aldehydes and ketones It contains a carbonyl functional group (C=O) and is characterized by its unique structure, which includes both aldehyde and ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxopentanal can be achieved through several methods. One common approach involves the oxidation of 3-methyl-2,4-pentanediol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at room temperature and requires careful control of reaction conditions to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2,4-dioxopentanal may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the oxidation process, and the reaction parameters are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxopentanal undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C)

Major Products Formed

    Oxidation: 3-Methyl-2,4-dioxopentanoic acid

    Reduction: 3-Methyl-2,4-pentanediol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methyl-2,4-dioxopentanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxopentanal involves its reactivity with nucleophiles and electrophiles. The carbonyl groups in the compound are highly reactive and can form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds and in biological systems to study enzyme-substrate interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-oxobutanal
  • 3-Methyl-2,4-pentanediol
  • 3-Methyl-2,4-dioxopentanoic acid

Uniqueness

3-Methyl-2,4-dioxopentanal is unique due to the presence of both aldehyde and ketone functionalities within the same molecule This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-methyl-2,4-dioxopentanal

InChI

InChI=1S/C6H8O3/c1-4(5(2)8)6(9)3-7/h3-4H,1-2H3

InChI Key

OQYGUGGUHGKPLC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C=O

Origin of Product

United States

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